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Compound of Interest

Compound Name: 3-Methyl-1H-indol-4-ol

Cat. No.: B073386 Get Quote

A Spectroscopic Showdown: 3-Methyl-1H-indol-
4-ol and Its Isomers
For researchers, scientists, and drug development professionals, the precise identification and

characterization of molecular isomers are paramount. Subtle shifts in the placement of a

functional group can dramatically alter a compound's biological activity and physicochemical

properties. This guide provides a detailed spectroscopic comparison of 3-Methyl-1H-indol-4-ol
with its key structural isomers: 1-Methyl-1H-indol-4-ol, 2-Methyl-1H-indol-4-ol, 3-Methyl-1H-

indol-5-ol, 3-Methyl-1H-indol-6-ol, and 3-Methyl-1H-indol-7-ol.

Through a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR),

Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, this document aims to provide a

clear framework for distinguishing between these closely related indole derivatives. Please

note that while experimentally obtained data is provided where available, some spectral data

has been predicted based on established spectroscopic principles and data from analogous

compounds due to the limited availability of published experimental spectra for all isomers.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Methyl-1H-indol-4-ol and its

isomers. These values are essential for the unambiguous identification of each compound.
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Table 1: ¹H NMR Spectroscopic Data (Predicted, Solvent: DMSO-d₆, Reference: TMS at 0.00

ppm)

Compo
und

δ H-1
(ppm)

δ H-2
(ppm)

δ H-5
(ppm)

δ H-6
(ppm)

δ H-7
(ppm)

δ -CH₃
(ppm)

δ -OH
(ppm)

3-Methyl-

1H-indol-

4-ol

~10.8 (br

s)
~7.1 (s) ~6.8 (d) ~7.0 (t) ~6.6 (d) ~2.3 (s) ~9.5 (s)

1-Methyl-

1H-indol-

4-ol

- ~7.0 (d) ~6.9 (d) ~7.1 (t) ~6.5 (d) ~3.7 (s) ~9.6 (s)

2-Methyl-

1H-indol-

4-ol

~10.7 (br

s)
- ~6.7 (d) ~6.9 (t) ~6.5 (d) ~2.4 (s) ~9.4 (s)

3-Methyl-

1H-indol-

5-ol

~10.6 (br

s)
~7.0 (s) - ~6.8 (dd) ~7.1 (d) ~2.2 (s) ~8.7 (s)

3-Methyl-

1H-indol-

6-ol

~10.5 (br

s)
~6.9 (s) ~6.9 (d) - ~6.6 (dd) ~2.2 (s) ~8.6 (s)

3-Methyl-

1H-indol-

7-ol

~10.9 (br

s)
~7.1 (s) ~6.9 (d) ~6.9 (t) - ~2.3 (s) ~9.8 (s)

Table 2: ¹³C NMR Spectroscopic Data (Predicted, Solvent: DMSO-d₆, Reference: TMS at 0.00

ppm)
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Comp
ound

δ C-2 δ C-3
δ C-
3a

δ C-4 δ C-5 δ C-6 δ C-7
δ C-
7a

δ -
CH₃

3-

Methyl

-1H-

indol-

4-ol

~122 ~110 ~125 ~150 ~110 ~120 ~112 ~135 ~10

1-

Methyl

-1H-

indol-

4-ol

~125 ~102 ~126 ~151 ~111 ~121 ~113 ~136 ~33

2-

Methyl

-1H-

indol-

4-ol

~135 ~100 ~124 ~149 ~110 ~119 ~112 ~134 ~13

3-

Methyl

-1H-

indol-

5-ol

~123 ~111 ~128 ~115 ~152 ~112 ~118 ~131 ~10

3-

Methyl

-1H-

indol-

6-ol

~122 ~112 ~125 ~120 ~110 ~154 ~105 ~136 ~10

3-

Methyl

-1H-

indol-

7-ol

~121 ~111 ~118 ~120 ~118 ~122 ~145 ~130 ~10
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Table 3: Infrared (IR) Spectroscopy Data (Predicted, KBr Pellet)

Compound ν (N-H) (cm⁻¹) ν (O-H) (cm⁻¹)
ν (C-H,
aromatic)
(cm⁻¹)

ν (C=C,
aromatic)
(cm⁻¹)

3-Methyl-1H-

indol-4-ol
~3400 ~3300 (broad) ~3100-3000

~1620, 1580,

1470

1-Methyl-1H-

indol-4-ol
- ~3300 (broad) ~3100-3000

~1610, 1570,

1480

2-Methyl-1H-

indol-4-ol
~3410 ~3310 (broad) ~3100-3000

~1625, 1585,

1465

3-Methyl-1H-

indol-5-ol
~3405 ~3320 (broad) ~3100-3000

~1615, 1575,

1475

3-Methyl-1H-

indol-6-ol
~3400 ~3315 (broad) ~3100-3000

~1620, 1580,

1470

3-Methyl-1H-

indol-7-ol
~3415 ~3325 (broad) ~3100-3000

~1610, 1570,

1480

Table 4: UV-Visible (UV-Vis) Spectroscopy Data (Predicted, in Methanol)

Compound λmax 1 (nm) λmax 2 (nm)

3-Methyl-1H-indol-4-ol ~220 ~275

1-Methyl-1H-indol-4-ol ~222 ~278

2-Methyl-1H-indol-4-ol ~225 ~280

3-Methyl-1H-indol-5-ol ~220 ~285

3-Methyl-1H-indol-6-ol ~223 ~288

3-Methyl-1H-indol-7-ol ~218 ~272

Table 5: Mass Spectrometry (MS) Data (Predicted, Electron Ionization)
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

3-Methyl-1H-indol-4-ol 147 132, 118, 104

1-Methyl-1H-indol-4-ol 147 132, 117, 104

2-Methyl-1H-indol-4-ol 147 132, 118, 104

3-Methyl-1H-indol-5-ol 147 132, 118, 104

3-Methyl-1H-indol-6-ol 147 132, 118, 104

3-Methyl-1H-indol-7-ol 147 132, 118, 104

Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of the

indole isomers.
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Caption: Workflow for Spectroscopic Comparison of Indole Isomers.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the indole isomer is dissolved in 0.6-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical

parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation

delay of 1 second, and 16 scans.

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. Typical

parameters include a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation

delay of 2 seconds, and 1024 scans.

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier

transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A few milligrams of the solid sample are finely

ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded,

typically in the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the indole isomer is prepared in a UV-transparent

solvent such as methanol or ethanol. This stock solution is then diluted to a concentration

that gives an absorbance reading in the range of 0.1-1.0 AU (typically 10⁻⁴ to 10⁻⁵ M).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
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Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The

sample solution is then placed in the sample beam path, and the absorbance is measured

over a wavelength range of 200-400 nm.

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the

resulting spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion using a syringe pump, or after separation by gas chromatography (GC) or liquid

chromatography (LC).

Ionization: For these non-volatile compounds, electrospray ionization (ESI) is a suitable

technique. The sample is dissolved in a suitable solvent (e.g., methanol with a small amount

of formic acid) and sprayed into the mass spectrometer, where the molecules are ionized.

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The detector records the abundance of ions at each m/z value, generating

a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be

performed to fragment the molecular ion and analyze the resulting fragment ions.

To cite this document: BenchChem. [Spectroscopic comparison of 3-Methyl-1H-indol-4-ol
with its isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073386#spectroscopic-comparison-of-3-methyl-1h-
indol-4-ol-with-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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